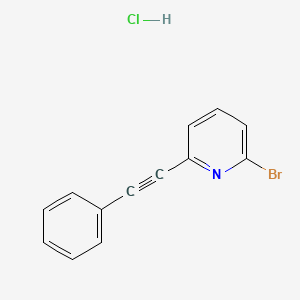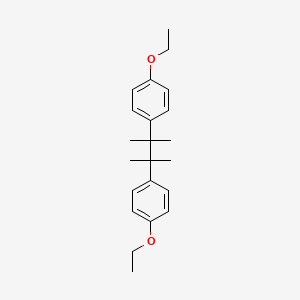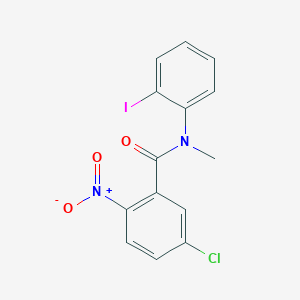
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene is a brominated aromatic compound with the molecular formula C8H5Br5O. This compound is characterized by the presence of three bromine atoms attached to the benzene ring and an additional two bromine atoms attached to an ethoxy group. It is a derivative of 1,3,5-tribromobenzene and is used in various chemical applications due to its unique structure and reactivity .
Méthodes De Préparation
The synthesis of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 1,3,5-tribromobenzene. The process typically includes the following steps :
-
Bromination of 1,3,5-Tribromobenzene: : This involves the reaction of 1,3,5-tribromobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group.
-
Formation of this compound: : The brominated intermediate is then reacted with ethylene oxide to form the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial production methods for this compound may involve similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form less brominated derivatives. Reagents such as potassium permanganate and lithium aluminum hydride are commonly used in these reactions .
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex aromatic structures. Palladium catalysts and boronic acids are typically used in these reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules.
-
Biology: : The compound is used in the study of brominated aromatic compounds’ biological activity. It serves as a model compound for investigating the effects of bromination on biological systems .
-
Medicine: : The compound is explored for its potential use in pharmaceuticals. Its brominated structure may contribute to the development of new drugs with enhanced efficacy and stability .
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms on the benzene ring and ethoxy group contribute to its reactivity and ability to form covalent bonds with other molecules .
-
Molecular Targets: : The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can alter the function of the target molecules and affect various biological processes .
-
Pathways Involved: : The compound can participate in oxidative stress pathways by generating reactive oxygen species (ROS). This can lead to cellular damage and apoptosis in certain biological systems .
Comparaison Avec Des Composés Similaires
1,3,5-Tribromo-2-(1,1-dibromoethoxy)benzene can be compared with other similar compounds, such as:
-
1,3,5-Tribromobenzene: : This compound lacks the ethoxy group and has different reactivity and applications. It is used as an intermediate in organic synthesis and as a standard in analytical chemistry .
-
1,3,5-Tris(bromomethyl)benzene: : This compound has three bromomethyl groups instead of bromine atoms. It is used as a cross-linker in the synthesis of polymers and dendrimers.
-
1,3,5-Tribromo-2-iodobenzene: : This compound has an iodine atom instead of the ethoxy group. It is used in the synthesis of iodinated aromatic compounds and as a precursor for radiolabeled molecules .
The uniqueness of this compound lies in its combination of bromine atoms and an ethoxy group, which imparts distinct reactivity and applications compared to other brominated aromatic compounds .
Propriétés
Numéro CAS |
830329-11-8 |
|---|---|
Formule moléculaire |
C8H5Br5O |
Poids moléculaire |
516.64 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(1,1-dibromoethoxy)benzene |
InChI |
InChI=1S/C8H5Br5O/c1-8(12,13)14-7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 |
Clé InChI |
WASMOWWWEYKKDO-UHFFFAOYSA-N |
SMILES canonique |
CC(OC1=C(C=C(C=C1Br)Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethoxy]ethyl prop-2-enoate](/img/structure/B14225527.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
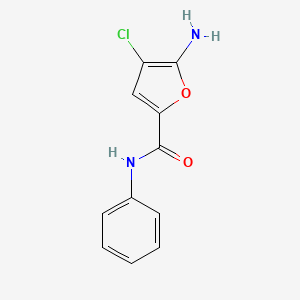
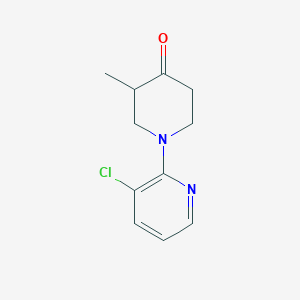
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
